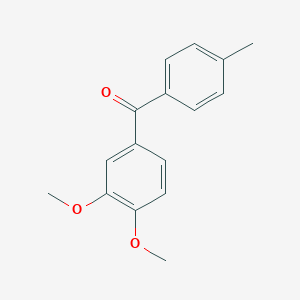

(3,4-Dimethoxyphenyl)(p-tolyl)methanone

Description

Properties

IUPAC Name |

(3,4-dimethoxyphenyl)-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-11-4-6-12(7-5-11)16(17)13-8-9-14(18-2)15(10-13)19-3/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROQKNXVHJMSOSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (3,4-Dimethoxyphenyl)(p-tolyl)methanone

Abstract: This technical guide provides a comprehensive overview of the synthetic pathway for (3,4-Dimethoxyphenyl)(p-tolyl)methanone, a diaryl ketone with significant potential as a building block in medicinal chemistry and materials science.[1] The primary focus is on the Friedel-Crafts acylation, a robust and efficient method for the formation of this key intermediate. This document delves into the reaction mechanism, provides a detailed experimental protocol, and discusses critical process parameters, safety considerations, and characterization techniques, tailored for researchers, chemists, and professionals in drug development.

Introduction and Strategic Overview

This compound, with the chemical formula C₁₆H₁₆O₃, is a diaryl ketone featuring a 3,4-dimethoxyphenyl group and a p-tolyl group linked by a carbonyl bridge.[2][3][4] Its structure is a valuable scaffold in organic synthesis, offering multiple sites for further functionalization. The most direct and widely employed method for its synthesis is the Friedel-Crafts acylation, a classic yet powerful electrophilic aromatic substitution reaction.[5][6]

This guide will focus on the synthesis via the reaction between 1,2-dimethoxybenzene (veratrole) and p-toluoyl chloride, facilitated by a Lewis acid catalyst. We will explore the rationale behind the selection of reagents, the intricacies of the reaction mechanism, and a validated protocol for its successful execution in a laboratory setting.

The Core Synthesis: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of organic chemistry for forging carbon-carbon bonds to an aromatic ring, yielding aryl ketones.[7] The reaction proceeds by substituting an aromatic proton with an acyl group from an acyl halide or anhydride.

Rationale for Reagent Selection

-

Aromatic Substrate: 1,2-Dimethoxybenzene (Veratrole) Veratrole is an excellent substrate for this reaction due to its high electron density. The two methoxy (-OCH₃) groups are potent activating groups, which donate electron density to the aromatic ring through resonance. This heightened nucleophilicity makes the ring highly susceptible to attack by electrophiles.[8][9] The directing effect of these groups favors substitution at the positions para to them, leading to a high regioselectivity for the desired product.

-

Acylating Agent: p-Toluoyl Chloride p-Toluoyl chloride serves as the source of the acyl group. It is an acid chloride, which is highly reactive and, in the presence of a Lewis acid, readily forms the necessary electrophile.[10] It can be procured commercially or synthesized from p-toluic acid by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[11][12][13]

-

Catalyst: Aluminum Chloride (AlCl₃) A strong Lewis acid is required to activate the acylating agent.[14] Aluminum chloride is the archetypal catalyst for this purpose. It coordinates with the chlorine atom of the p-toluoyl chloride, facilitating the departure of the chloride ion and generating a highly electrophilic, resonance-stabilized acylium ion.[5][15] It is crucial to use AlCl₃ in stoichiometric amounts, as the catalyst forms a complex with the carbonyl oxygen of the ketone product, rendering it inactive until aqueous work-up.[15]

Reaction Mechanism

The synthesis proceeds through a well-established three-step electrophilic aromatic substitution mechanism:

-

Generation of the Electrophile: The Lewis acid catalyst (AlCl₃) abstracts the chloride from p-toluoyl chloride to form a resonance-stabilized acylium ion. This ion is a potent electrophile.[5][15]

-

Nucleophilic Attack: The π-electrons of the electron-rich veratrole ring attack the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a carbocation intermediate known as an arenium ion or sigma complex.[5][15]

-

Restoration of Aromaticity: The [AlCl₄]⁻ complex formed in the first step acts as a base, abstracting a proton from the arenium ion. This regenerates the aromatic ring, yielding the final product, this compound, and regenerating the AlCl₃ catalyst (which immediately complexes with the product). HCl is formed as a byproduct.[15]

// Invisible edges for layout pToluoylCl -> Veratrole [style=invis]; Veratrole -> SigmaComplex [style=invis]; SigmaComplex -> Product [style=invis]; } .enddot Caption: Mechanism of Friedel-Crafts Acylation.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to anhydrous conditions and temperature control is critical for success.

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount (10 mmol scale) | Notes |

| 1,2-Dimethoxybenzene (Veratrole) | C₈H₁₀O₂ | 138.16 | 1.0 | 1.38 g (1.25 mL) | Must be dry. |

| p-Toluoyl Chloride | C₈H₇ClO | 154.59 | 1.1 | 1.70 g (1.35 mL) | Moisture-sensitive.[10] |

| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 1.2 | 1.60 g | Highly hygroscopic. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | ~50 mL | Anhydrous grade. |

| Concentrated Hydrochloric Acid | HCl | 36.46 | - | ~15 mL | For work-up. |

| Saturated Sodium Bicarbonate | NaHCO₃ | - | - | ~30 mL | Aqueous solution. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | ~2 g | Drying agent. |

Step-by-Step Procedure

-

Reaction Setup: Equip a 100 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to maintain an anhydrous atmosphere. Flush the entire system with dry nitrogen or argon.

-

Catalyst Suspension: In the reaction flask, add anhydrous aluminum chloride (1.60 g) to 20 mL of anhydrous dichloromethane (DCM). Stir the mixture to form a suspension. Cool the flask to 0 °C in an ice-water bath.

-

Acylating Agent Addition: Dissolve p-toluoyl chloride (1.70 g) in 10 mL of anhydrous DCM. Transfer this solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes. Ensure the internal temperature remains below 10 °C.[7]

-

Substrate Addition: After the first addition is complete, dissolve veratrole (1.38 g) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-10 °C.[16]

-

Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 2-3 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching and Work-up: Carefully and slowly pour the reaction mixture into a beaker containing approximately 50 g of crushed ice and 15 mL of concentrated HCl.[16][17] This highly exothermic step should be performed with vigorous stirring in a fume hood to decompose the aluminum chloride complex.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Collect the organic (DCM) layer. Extract the aqueous layer twice more with 20 mL portions of DCM.[18]

-

Washing: Combine all organic layers. Wash sequentially with 30 mL of water, 30 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 30 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent (DCM) under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude product, typically an off-white or pale yellow solid, can be purified by recrystallization. Ethanol or methanol are suitable solvents. Dissolve the crude solid in a minimum amount of the hot solvent, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.[19]

Experimental Workflow and Safety

Safety Imperatives

-

Corrosive Reagents: Both p-toluoyl chloride and aluminum chloride are corrosive and moisture-sensitive.[7] Handle them exclusively in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Exothermic Reactions: The reaction of AlCl₃ with the acyl chloride and the final quenching step are highly exothermic. Maintain strict temperature control and perform additions slowly.[16]

-

Anhydrous Conditions: Moisture will rapidly deactivate the aluminum chloride catalyst, leading to reaction failure. Ensure all glassware is oven-dried and reagents are anhydrous.

Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

-

¹H NMR Spectroscopy: Expect signals corresponding to the aromatic protons on both rings, the two distinct methoxy groups, and the methyl group on the tolyl ring.

-

¹³C NMR Spectroscopy: Signals should confirm the presence of the carbonyl carbon, the aromatic carbons, and the carbons of the methoxy and methyl groups.

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1650-1680 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of a diaryl ketone.

-

Melting Point: A sharp melting point close to the literature value indicates high purity.

Conclusion

The Friedel-Crafts acylation of veratrole with p-toluoyl chloride is a highly effective and reliable method for the synthesis of this compound. The reaction's success hinges on the careful control of experimental conditions, particularly the exclusion of moisture and management of temperature. By following the detailed protocol and safety guidelines presented in this guide, researchers can confidently produce this valuable chemical intermediate for application in pharmaceutical discovery and advanced materials development.

References

-

Friedel Crafts Acylation And Alkylation Reaction . BYJU'S. [Link]

-

Friedel-Crafts Acylation . Chemistry Steps. [Link]

-

Synthesis of toluoyl chloride . PrepChem.com. [Link]

-

Friedel-Crafts Acylation with Amides . National Institutes of Health (NIH). [Link]

-

12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction . University of California, Santa Cruz. [Link]

-

Mechanism of Friedel–Crafts acylation reaction catalyzed by DES . ResearchGate. [Link]

- Process for the preparation of p-toluic acid chloride.

-

Friedel-Crafts Acylation . University of Wisconsin-Madison. [Link]

-

3,4-Dimethoxyphenyl methyl ketone . PubChem. [Link]

-

Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts . International Journal of Chemical Studies. [Link]

-

methanone . MDPI. [Link]

-

Friedel-Crafts Alkylation of 1,4-dimethoxybenzene . City College of San Francisco. [Link]

-

FRIEDEL-‐CRAFTS ALKYLATION OF DIMETHOXYBENZENE . Theochem @ Mercer University. [Link]

-

Synthesis and Crystal Structure of (3,4-dimethoxy phenyl)-(2-chlorophenyl)methanone . ResearchGate. [Link]

-

Friedel-Crafts acylation of veratrole with acetic anhydride for the synthesis of acetoveratrone using nanocrystalline ZSM-5 . Longdom Publishing. [Link]

-

(3,4-Dimethoxyphenyl)[2-(thiophen-2-ylcarbonyl)phenyl]methanone . National Institutes of Health (NIH). [Link]

-

(3,4-Dimethoxyphenyl)[2-(thiophen-2-ylcarbonyl)phenyl]methanone . ResearchGate. [Link]

-

This compound . MySkinRecipes. [Link]

-

Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol . ResearchGate. [Link]

-

Friedel-Crafts acylation (video) . Khan Academy. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound 95% | CAS: 116412-87-4 | AChemBlock [achemblock.com]

- 3. This compound | 116412-87-4 [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 6. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemijournal.com [chemijournal.com]

- 9. longdom.org [longdom.org]

- 10. Page loading... [guidechem.com]

- 11. p-Toluoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. prepchem.com [prepchem.com]

- 14. Khan Academy [khanacademy.org]

- 15. byjus.com [byjus.com]

- 16. websites.umich.edu [websites.umich.edu]

- 17. websites.umich.edu [websites.umich.edu]

- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 19. theochem.mercer.edu [theochem.mercer.edu]

Novel synthesis methods for (3,4-Dimethoxyphenyl)(p-tolyl)methanone

An In-Depth Technical Guide to the Synthesis of (3,4-Dimethoxyphenyl)(p-tolyl)methanone for Researchers and Drug Development Professionals

Introduction: The Significance of Diaryl Ketone Scaffolds

This compound, a diaryl ketone with the chemical formula C₁₆H₁₆O₃, represents a core structural motif in medicinal chemistry and materials science.[1][2] The diaryl ketone framework is a key pharmacophore in a variety of biologically active molecules, exhibiting properties that are crucial for the development of new therapeutic agents.[3] Furthermore, these compounds serve as versatile intermediates in organic synthesis, allowing for the construction of more complex molecular architectures.[4] This guide, tailored for researchers and professionals in drug development, provides a comprehensive overview of both classical and novel methodologies for the synthesis of this compound, with a focus on the underlying chemical principles and practical experimental considerations.

Part 1: The Classical Approach - Friedel-Crafts Acylation

The Friedel-Crafts acylation, first reported in 1877, remains a cornerstone of C-C bond formation in aromatic chemistry and is the most traditional method for synthesizing diaryl ketones like this compound.[5][6] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst.[7]

Reaction Mechanism

The reaction proceeds through a well-established multi-step mechanism:

-

Formation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), activates the acylating agent (p-toluoyl chloride) by coordinating to the halogen atom. This facilitates the cleavage of the carbon-halogen bond, generating a highly electrophilic and resonance-stabilized acylium ion (RCO⁺).[7][8]

-

Electrophilic Attack: The electron-rich aromatic ring of veratrole (1,2-dimethoxybenzene) acts as a nucleophile, attacking the acylium ion. This step temporarily disrupts the aromaticity of the ring, forming a cyclohexadienyl cation intermediate, also known as an arenium ion or σ-complex.[7][8]

-

Deprotonation and Regeneration of Aromaticity: A weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final diaryl ketone product.[8] This step also regenerates the Lewis acid catalyst, although in practice, it often forms a complex with the ketone product, necessitating stoichiometric amounts.[8]

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure adapted from standard Friedel-Crafts acylation methodologies.[9][10]

Materials:

-

Veratrole (1,2-dimethoxybenzene)

-

p-Toluoyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dry Dichloromethane (DCM)

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice bath

Procedure:

-

Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer and a dropping funnel is placed under an inert atmosphere (e.g., nitrogen or argon). Anhydrous AlCl₃ (1.2 equivalents) is charged into the flask, followed by the addition of dry DCM to create a stirrable suspension.

-

Catalyst Activation: The suspension is cooled to 0-5 °C using an ice bath. A solution of p-toluoyl chloride (1.0 equivalent) in dry DCM is added dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the temperature remains below 10 °C. The mixture is stirred for an additional 15 minutes to allow for the formation of the acylium ion complex.

-

Substrate Addition: A solution of veratrole (1.1 equivalents) in dry DCM is then added dropwise to the reaction mixture over 30 minutes, maintaining the low temperature.

-

Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature. The mixture is stirred for 2-4 hours, or until the reaction is deemed complete by Thin Layer Chromatography (TLC) monitoring.

-

Workup and Quenching: The reaction mixture is carefully poured into a beaker containing a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.[11]

-

Extraction and Purification: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with DCM. The combined organic layers are washed with water, saturated NaHCO₃ solution, and brine, then dried over anhydrous MgSO₄. The solvent is removed under reduced pressure to yield the crude product.

-

Recrystallization: The crude this compound is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product as a crystalline solid.

Advantages and Disadvantages of the Classical Method

The primary advantages of Friedel-Crafts acylation are its reliability and the prevention of polyacylation, as the resulting ketone is less reactive than the starting material.[7][12] Additionally, the acylium ion does not undergo rearrangement, which is a common issue in Friedel-Crafts alkylations.[7]

However, the classical method suffers from significant drawbacks. The reaction requires stoichiometric amounts of the AlCl₃ catalyst, which is corrosive, moisture-sensitive, and generates a large volume of acidic waste during workup.[13] These factors present challenges in terms of handling, safety, and environmental impact, driving the search for more sustainable alternatives.[13][14]

Part 2: Novel and Greener Synthesis Strategies

In response to the limitations of the classical Friedel-Crafts acylation, a variety of modern synthetic methods have been developed. These approaches often offer milder reaction conditions, improved catalyst efficiency, and a broader substrate scope.

Catalytic Friedel-Crafts Acylation

The use of catalytic amounts of Lewis acids represents a significant improvement over the traditional stoichiometric approach. Metal triflates, such as copper(II) triflate (Cu(OTf)₂), have emerged as highly effective, water-tolerant, and recyclable catalysts for acylation reactions.[13] These catalysts can be used in smaller quantities and often under milder conditions, reducing waste and improving the overall efficiency of the synthesis.[13]

Palladium-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed reactions have become powerful tools for the synthesis of diaryl ketones, offering improved selectivity and functional group tolerance.[15]

-

Suzuki-Miyaura Carbonylative Coupling: This method involves the palladium-catalyzed reaction of an arylboronic acid with an aryl halide in the presence of a carbon monoxide (CO) source.[16][17] Recent advancements have focused on the development of solid CO surrogates to avoid the handling of toxic CO gas.[16]

-

Fukuyama Coupling: This reaction synthesizes ketones from a thioester and an organozinc reagent, catalyzed by a palladium complex.[18] Phosphine-free variations of this reaction have been developed to simplify the reaction conditions and improve yields for diaryl ketones.[18]

-

Decarboxylative Coupling: Palladium-catalyzed decarboxylative coupling of α-keto carboxylic acids with aryl diazonium salts provides a route to unsymmetrical diaryl ketones via a radical pathway.[19]

Umpolung (Reversed Polarity) Synthesis

Umpolung strategies provide an unconventional and powerful approach to constructing carbonyl compounds by reversing the polarity of the carbonyl carbon.[20] One such method involves the in-situ generation of an acyl anion equivalent from a 2-aryl-1,3-dithiane. This intermediate then undergoes a palladium-catalyzed direct C-H arylation with an aryl bromide. The resulting 2,2-diaryl-1,3-dithiane can be readily hydrolyzed to the desired diaryl ketone.[20] This method is notable for its mild reaction conditions and can be performed as a one-pot procedure.[20]

Transition-Metal-Free Radical Synthesis

Recent innovations have led to the development of transition-metal-free methods for diaryl ketone synthesis. A notable example is a one-pot radical process where aryl halides react with benzonitriles in a basic medium.[21] This reaction is initiated by an organic reductant pair (KOtBu/DMA) and uses air as the oxidant, avoiding the need for corrosive reagents, and toxic or expensive metal catalysts.[21]

Caption: Comparison of Synthesis Routes.

Data Summary and Comparison

| Synthesis Method | Key Reagents/Catalysts | Advantages | Disadvantages |

| Classical Friedel-Crafts Acylation | Acyl Halide, Veratrole, Stoichiometric AlCl₃ | Reliable, No Rearrangements, Monoacylation[7][12] | Corrosive, Moisture-Sensitive Catalyst, High Waste Generation[13][14] |

| Catalytic Friedel-Crafts Acylation | Acyl Halide, Veratrole, Catalytic Metal Triflates (e.g., Cu(OTf)₂) | Greener, Recyclable Catalyst, Milder Conditions[13] | May require specific catalyst optimization |

| Palladium-Catalyzed Cross-Coupling | Arylboronic Acid/Thioester, Aryl Halide, Pd Catalyst, CO source (if needed) | High Functional Group Tolerance, Mild Conditions[15][22] | Cost of Palladium Catalyst, Potential Ligand Sensitivity |

| Umpolung Synthesis | 2-Aryl-1,3-dithiane, Aryl Bromide, Pd Catalyst, Base | Novel Reactivity Pathway, Mild Conditions, One-Pot Potential[20] | Multi-step process to generate dithiane precursor |

| Transition-Metal-Free Radical Synthesis | Aryl Halide, Benzonitrile, Organic Reductant, Air | Sustainable, Avoids Toxic Metals, Scalable[21] | Newer method, may have narrower substrate scope initially |

Conclusion and Future Outlook

While the classical Friedel-Crafts acylation remains a viable method for the synthesis of this compound, the field is increasingly moving towards more sustainable and efficient catalytic approaches. For industrial applications and complex molecule synthesis, palladium-catalyzed cross-coupling reactions and novel catalytic Friedel-Crafts methods offer significant advantages in terms of environmental impact and functional group compatibility. The emergence of transition-metal-free radical processes further highlights the ongoing innovation in synthetic organic chemistry. The choice of synthetic route will ultimately depend on factors such as scale, cost, available resources, and the specific requirements of the target application. As research continues, the development of even more versatile, greener, and cost-effective methods for the synthesis of diaryl ketones is anticipated, further empowering researchers in drug discovery and materials science.

References

- A Comparative Guide to Greener Alternatives for Friedel-Crafts Acyl

- Friedel Crafts Acylation And Alkyl

- Reversed-Polarity Synthesis of Diaryl Ketones through Palladium-Catalyzed Direct Arylation of 2-Aryl-1,3-dithianes. PMC - NIH.

- Strategies for the synthesis of diaryl ketones.

- Efficient and Fast Method for the Preparation of Diaryl Ketones at Room Temper

- Friedel–Crafts Acyl

- A Radical‐Based, Transition Metal‐Free Approach for Diaryl Ketone Synthesis. PMC.

- Palladium-Catalyzed Synthesis of Diaryl Ketones from Aldehydes and (Hetero)Aryl Halides via C-H Bond Activation.

- Palladium-Catalyzed Carbonylative Synthesis of Diaryl Ketones from Arenes and Arylboronic Acids through C. American Chemical Society.

- Friedel-Crafts Acyl

- Synthesis of diaryl ketonesvia a phosphine-free Fukuyama reaction. RSC Publishing.

- Synthesis of aryl ketones by acylation of arenes. Organic Chemistry Portal.

-

methanone. MDPI.

- Friedel-Crafts Acyl

- EAS Reactions (3)

- Friedel-Crafts Acylation with Practice Problems. Chemistry Steps.

- This compound 95%. Advanced ChemBlocks.

- Friedel-Crafts acylation of veratrole with acetic anhydride for the synthesis of acetoveratrone using nanocrystalline ZSM-5. Longdom Publishing.

- A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Prodedure A. umich.edu.

- 116412-87-4 | this compound. ChemScene.

- This compound. MySkinRecipes.

- Application Notes and Protocols for Friedel-Crafts Acylation Reactions Using o-Toluoyl Chloride. Benchchem.

- Biphenyl-4-yl-p-tolyl-methanone: A Versatile Building Block in Modern Organic Synthesis. Benchchem.

Sources

- 1. This compound 95% | CAS: 116412-87-4 | AChemBlock [achemblock.com]

- 2. chemscene.com [chemscene.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound [myskinrecipes.com]

- 5. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 8. byjus.com [byjus.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. websites.umich.edu [websites.umich.edu]

- 12. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. longdom.org [longdom.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthesis of diaryl ketonesvia a phosphine-free Fukuyama reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 19. Synthesis of aryl ketones by acylation of arenes [organic-chemistry.org]

- 20. Reversed-Polarity Synthesis of Diaryl Ketones through Palladium-Catalyzed Direct Arylation of 2-Aryl-1,3-dithianes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A Radical‐Based, Transition Metal‐Free Approach for Diaryl Ketone Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Efficient and Fast Method for the Preparation of Diaryl Ketones at Room Temperature [organic-chemistry.org]

An In-depth Technical Guide to the Spectroscopic Characterization of (3,4-Dimethoxyphenyl)(p-tolyl)methanone

Introduction and Molecular Structure

(3,4-Dimethoxyphenyl)(p-tolyl)methanone, with the molecular formula C₁₆H₁₆O₃ and a molecular weight of 256.3 g/mol , belongs to the benzophenone class of compounds.[1] Its structure features a central carbonyl group linking a 3,4-dimethoxyphenyl ring and a p-tolyl ring. This asymmetric substitution pattern is key to its spectroscopic signature. The presence of electron-donating methoxy groups on one ring and an electron-donating methyl group on the other influences the electronic environment of the entire molecule, which is directly reflected in its NMR, IR, and MS spectra.

A thorough spectroscopic analysis is essential for verifying the successful synthesis of the target molecule, ruling out isomeric impurities, and confirming its identity for regulatory or publication purposes. This guide will deconstruct the predicted data from three core analytical techniques: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Figure 1: Molecular structure of this compound.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The carbonyl group (C=O) in ketones provides a strong, sharp absorption band, the position of which is sensitive to the electronic environment.[2]

Causality in Experimental Choices: Attenuated Total Reflectance (ATR) is often the preferred sampling technique for solid powders due to its simplicity and minimal sample preparation. A background spectrum of the clean ATR crystal must be taken immediately prior to the sample measurement to subtract atmospheric H₂O and CO₂ signals, ensuring data integrity.

Experimental Protocol (ATR-FTIR)

-

Instrument Preparation: Ensure the Fourier Transform Infrared (FTIR) spectrometer is purged and the ATR crystal (typically diamond or germanium) is clean.

-

Background Scan: Record a background spectrum with nothing on the crystal.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance plot.

Predicted IR Data and Interpretation

The key diagnostic peaks are summarized below. The conjugation of the carbonyl group with both aromatic rings is expected to lower its stretching frequency compared to a non-conjugated ketone.[3]

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale and Interpretation |

| ~3050-3000 | Aromatic C-H Stretch | Medium-Weak | Indicates the presence of sp² C-H bonds in the aromatic rings. |

| ~2960-2850 | Aliphatic C-H Stretch | Medium-Weak | Arises from the methyl and methoxy C-H bonds. |

| ~1655-1645 | C=O Carbonyl Stretch | Strong, Sharp | This is the most diagnostic peak for the ketone. Its position is lower than a simple aliphatic ketone (~1715 cm⁻¹) due to resonance (conjugation) with both aromatic rings, which weakens the C=O bond.[4] |

| ~1600, ~1510 | Aromatic C=C Stretch | Medium-Strong | Characteristic absorptions for the benzene rings. |

| ~1270, ~1025 | Aryl-O-C Asym. & Sym. Stretch | Strong | Strong absorptions characteristic of the aryl ether linkage from the two methoxy groups. |

| ~820 | C-H Out-of-Plane Bending | Strong | Suggestive of 1,4-disubstitution (para) on the p-tolyl ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different types of protons, their electronic environments, and their proximity to other protons, while ¹³C NMR shows the number of different types of carbon atoms.

Causality in Experimental Choices: Deuterated chloroform (CDCl₃) is a standard solvent for non-polar to moderately polar organic compounds. It is chemically inert and its residual proton signal (at ~7.26 ppm) and carbon signals (at ~77.16 ppm) serve as convenient internal references. Tetramethylsilane (TMS) is added as the ultimate reference standard (0 ppm).

Experimental Protocol (¹H and ¹³C NMR)

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of CDCl₃. Add a small drop of a TMS solution if not already present in the solvent.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Place the tube in the NMR spectrometer. The instrument is then tuned and the magnetic field is "shimmed" to maximize homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H spectrum. Key parameters include a 90° pulse angle and a sufficient relaxation delay (e.g., 1-2 seconds) to ensure accurate integration.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C spectrum. A larger number of scans is required due to the lower natural abundance of the ¹³C isotope.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

The asymmetry of the molecule means all aromatic protons are chemically distinct, though some may overlap. Chemical shifts are influenced by the electronic effects of the substituents (methoxy, methyl, and carbonyl groups).

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |

| H-a | ~7.70 | d (J ≈ 8.2 Hz) | 2H | Protons ortho to the carbonyl on the p-tolyl ring. Deshielded by the carbonyl's anisotropic effect. |

| H-b | ~7.28 | d (J ≈ 8.0 Hz) | 2H | Protons meta to the carbonyl on the p-tolyl ring. Shielded relative to H-a. |

| H-c | ~7.45 | dd (J ≈ 8.4, 2.0 Hz) | 1H | Proton on the dimethoxy-ring, ortho to carbonyl and meta to a methoxy group. |

| H-d | ~7.40 | d (J ≈ 2.0 Hz) | 1H | Proton on the dimethoxy-ring, ortho to both the carbonyl and a methoxy group. |

| H-e | ~6.95 | d (J ≈ 8.4 Hz) | 1H | Proton on the dimethoxy-ring, meta to the carbonyl and ortho to a methoxy group. Shielded by the electron-donating OCH₃. |

| H-f | ~3.95 | s | 3H | Methoxy protons. |

| H-g | ~3.93 | s | 3H | Methoxy protons (may be distinct from H-f or appear as a single 6H singlet). |

| H-h | ~2.45 | s | 3H | Methyl protons on the p-tolyl ring. |

d = doublet, dd = doublet of doublets, s = singlet, J = coupling constant in Hz.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

The carbonyl carbon is highly deshielded and appears far downfield.[3] The number of distinct aromatic signals confirms the substitution pattern.

| Chemical Shift (δ, ppm) | Assignment Rationale |

| ~195.5 | C=O Carbonyl Carbon. Appears in the characteristic range for conjugated diaryl ketones.[5] |

| ~153.0 | Aromatic C-OCH₃ |

| ~149.0 | Aromatic C-OCH₃ |

| ~143.5 | Aromatic C-CH₃ (ipso-carbon on tolyl ring) |

| ~135.0 | Aromatic C-C=O (ipso-carbon on tolyl ring) |

| ~130.5 | Aromatic CH (ortho to C=O on tolyl ring) |

| ~129.5 | Aromatic CH (meta to C=O on tolyl ring) |

| ~129.0 | Aromatic C-C=O (ipso-carbon on dimethoxy-ring) |

| ~125.0 | Aromatic CH |

| ~112.0 | Aromatic CH |

| ~110.0 | Aromatic CH |

| ~56.0 | OCH₃ Carbon |

| ~21.7 | CH₃ Carbon |

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. Electron Ionization (EI) is a common technique that induces reproducible fragmentation.

Causality in Experimental Choices: EI is a "hard" ionization technique that imparts significant energy into the molecule, causing it to fragment. This is highly desirable for structural elucidation, as the resulting fragments are characteristic of the molecule's structure. A standard electron energy of 70 eV is used to ensure fragmentation patterns are consistent and comparable to library data.

Experimental Protocol (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the ion source, often via a direct insertion probe or the output of a gas chromatograph (GC). The sample is vaporized by heating under vacuum.

-

Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing an electron to be ejected from the molecule, forming a positively charged radical ion called the molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion causes it to break apart into smaller, more stable fragment ions and neutral radicals.

-

Analysis: The positively charged ions (both the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector counts the number of ions at each m/z value, generating the mass spectrum.

Predicted Mass Spectrum and Fragmentation

The mass spectrum will show a peak for the molecular ion (M⁺•) and several fragment ions. The most common fragmentation pathway for ketones is alpha-cleavage, which is the breaking of the bond adjacent to the carbonyl group.[6]

-

Molecular Ion (M⁺•): The molecular weight is 256.3, so a strong peak is expected at m/z = 256 .

-

Key Fragments: Alpha-cleavage can occur on either side of the carbonyl.

Figure 2: Predicted primary fragmentation pathways for this compound in EI-MS.

-

Formation of the 3,4-dimethoxybenzoyl cation (m/z 165): Cleavage of the bond between the carbonyl carbon and the p-tolyl ring yields a stable acylium ion. This is often a very prominent peak. A corresponding neutral tolyl radical is lost.

-

Formation of the p-toluoyl cation (m/z 119): Cleavage of the bond between the carbonyl carbon and the dimethoxyphenyl ring yields the p-toluoyl cation. A neutral dimethoxyphenyl radical is lost.

The relative intensity of the peaks at m/z 165 and m/z 119 will depend on the relative stability of the resulting cations and radicals.

Integrated Spectroscopic Analysis: A Self-Validating System

No single technique provides absolute structural proof. The strength of this analysis lies in the convergence of data from all three methods, creating a self-validating system.

Sources

Synthesis of (3,4-Dimethoxyphenyl)(p-tolyl)methanone: A Guide to Starting Materials and Reagent Compatibility

An In-depth Technical Guide:

Abstract

(3,4-Dimethoxyphenyl)(p-tolyl)methanone is a diaryl ketone scaffold that serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.[1][2] The successful synthesis of this target molecule hinges on a thorough understanding of the reaction mechanism, appropriate selection of starting materials, and careful consideration of reagent compatibility. This guide provides an in-depth analysis of the prevalent synthetic route—the Friedel-Crafts acylation—offering field-proven insights into experimental choices, protocol optimization, and troubleshooting. It is designed for researchers, chemists, and drug development professionals seeking to implement a robust and efficient synthesis of this and related diaryl ketones.

The Core Synthetic Strategy: Friedel-Crafts Acylation

The most direct and widely employed method for synthesizing diaryl ketones like this compound is the Friedel-Crafts acylation.[3][4] This reaction is a classic example of electrophilic aromatic substitution, where an acyl group is introduced onto an aromatic ring.[5][6] The key to a successful acylation lies in generating a highly reactive electrophile, the acylium ion, which is then attacked by the electron-rich aromatic ring.[7]

1.1. Reaction Mechanism

The reaction proceeds through a well-established multi-step mechanism:

-

Formation of the Acylium Ion: A strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates with the acylating agent (e.g., p-toluoyl chloride). This complexation polarizes the carbon-halogen bond, facilitating its cleavage to form a resonance-stabilized acylium ion (R-C≡O⁺).[5][7]

-

Electrophilic Attack: The π-electrons of the electron-rich aromatic ring (veratrole) act as a nucleophile, attacking the electrophilic acylium ion. This step disrupts the aromaticity of the ring, forming a non-aromatic carbocation intermediate known as an arenium ion or σ-complex.[7]

-

Restoration of Aromaticity: A weak base (such as AlCl₄⁻, formed in the first step) abstracts a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final aryl ketone product.[5][8]

However, a critical distinction from Friedel-Crafts alkylation is that the product ketone is a moderate Lewis base and forms a stable complex with the Lewis acid catalyst.[8] This complexation deactivates the product against further acylation but necessitates the use of stoichiometric or even excess amounts of the catalyst, which is liberated during aqueous work-up.[8]

Caption: A flowchart of the Friedel-Crafts acylation mechanism.

Starting Material Selection and Rationale

The choice of starting materials is paramount for achieving high yield and purity. The reaction involves two primary components: the aromatic nucleophile and the acylating agent.

2.1. The Aromatic Nucleophile: Veratrole (1,2-Dimethoxybenzene)

Veratrole is an excellent substrate for this reaction. The two methoxy (-OCH₃) groups are strong activating groups, donating electron density to the aromatic ring via resonance. This increased nucleophilicity makes the ring highly susceptible to electrophilic attack.

-

Regioselectivity: The methoxy groups are ortho, para-directing. In veratrole, the positions ortho to one methoxy group are meta to the other. The primary site of acylation is the position para to one of the methoxy groups (C4 position), which is also ortho to the second methoxy group. This directing effect leads to a high degree of regioselectivity, favoring the formation of the desired 3,4-disubstituted product.

2.2. The Acylating Agent

The p-toluoyl moiety can be introduced using several reagents, each with distinct advantages and compatibility considerations.

-

p-Toluoyl Chloride: This is the most common and reactive acylating agent for laboratory-scale synthesis.[6] Its high reactivity stems from the excellent leaving group ability of the chloride ion when complexed with a Lewis acid. However, p-toluoyl chloride is highly sensitive to moisture and will hydrolyze to p-toluic acid, so it must be handled under anhydrous conditions.[1]

-

p-Toluic Anhydride: Acid anhydrides are viable alternatives to acyl chlorides.[8][9] They are generally less reactive than acyl chlorides but are also less sensitive to moisture, making them easier to handle. The reaction consumes an additional equivalent of the aromatic substrate or proceeds with lower atom economy as half of the anhydride is converted to a carboxylic acid byproduct.

-

p-Toluic Acid: It is possible to use the carboxylic acid directly, particularly with strong acid catalysts like polyphosphoric acid (PPA).[10] Alternatively, the more common approach is to convert p-toluic acid into p-toluoyl chloride in situ or in a preliminary step using a reagent like thionyl chloride (SOCl₂).[9]

Reagent Compatibility and Optimization

3.1. Lewis Acid Catalysts

The choice of Lewis acid catalyst is a critical parameter that influences reaction rate, yield, and selectivity.[11]

| Catalyst | Relative Strength | Typical Stoichiometry | Advantages | Disadvantages |

| AlCl₃ | Strong | >1.0 equivalent | High reactivity, widely available, effective for most substrates.[5][6] | Highly hygroscopic, generates corrosive HCl gas,[1] requires stoichiometric amounts,[8] can promote side reactions. |

| FeCl₃ | Moderate | >1.0 equivalent | Less expensive than AlCl₃, can offer similar selectivity.[11] | Generally less reactive than AlCl₃, requiring higher temperatures or longer reaction times. |

| Solid Acids (e.g., Zeolites) | Variable | Catalytic | Environmentally benign, reusable, simplified work-up.[12][13] | Often require higher temperatures, may have lower activity for less reactive substrates.[13] |

| Polyphosphoric Acid (PPA) | N/A (Brønsted Acid) | Solvent/Catalyst | Effective for acylation with carboxylic acids.[10] | Highly viscous, work-up can be challenging. |

For the acylation of a highly activated ring like veratrole, a strong Lewis acid like aluminum chloride (AlCl₃) is the standard and most effective choice.[14] Its high activity ensures efficient formation of the acylium ion and drives the reaction to completion.

3.2. Solvent Compatibility

The solvent must be inert to the strong Lewis acids and the reaction intermediates. Crucially, all solvents must be anhydrous to prevent quenching the catalyst and hydrolyzing the acylating agent.

-

Dichloromethane (DCM): A common choice due to its ability to dissolve the reactants and the AlCl₃ complex. It is relatively inert and has a low boiling point, facilitating removal post-reaction.[1][14]

-

Carbon Disulfide (CS₂): A traditional solvent for Friedel-Crafts reactions, but its use is declining due to its high toxicity and flammability.

-

Nitrobenzene: Can be used for less reactive substrates as it can be heated to higher temperatures, but its removal can be difficult.

Validated Experimental Protocol

This protocol describes a self-validating system for the synthesis of this compound. Adherence to anhydrous conditions is critical for success.

Caption: A generalized workflow for Friedel-Crafts acylation.

Step-by-Step Methodology:

-

Setup: In a fume hood, a three-necked round-bottomed flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is assembled and flame- or oven-dried.

-

Reagent Preparation: Anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) is suspended in anhydrous dichloromethane (DCM) in the reaction flask. The mixture is cooled to 0 °C in an ice bath.[15]

-

Acylating Agent Addition: p-Toluoyl chloride (1.0 equivalent) is dissolved in a minimal amount of anhydrous DCM and added to the dropping funnel. This solution is added dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the internal temperature below 10 °C.[1]

-

Nucleophile Addition: Veratrole (1.05 equivalents) is dissolved in anhydrous DCM, placed in the dropping funnel, and added dropwise to the reaction mixture over 30 minutes, again maintaining a low temperature.

-

Reaction: Once the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature. It is stirred for an additional 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is carefully and slowly poured into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[15] This hydrolyzes the aluminum complexes and quenches the reaction.

-

Extraction: The mixture is transferred to a separatory funnel. The organic layer is collected, and the aqueous layer is extracted two more times with DCM. The organic layers are combined.

-

Washing: The combined organic extracts are washed sequentially with saturated sodium bicarbonate (NaHCO₃) solution (to remove any remaining acid) and brine, then dried over anhydrous sodium sulfate or magnesium sulfate.[15]

-

Purification: The drying agent is filtered off, and the solvent is removed under reduced pressure to yield the crude product. The final product, this compound, can be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate to yield a crystalline solid.[14]

Alternative Synthetic Approaches

While Friedel-Crafts acylation is the most direct route, other methods for synthesizing diaryl ketones exist and may be applicable in specific contexts, such as for substrates incompatible with strong Lewis acids.

-

Palladium-Catalyzed Reactions: Modern cross-coupling methodologies can be used. For instance, the reaction of an arylboronic acid with an aryl aldehyde or the direct arylation of acyl anion equivalents are powerful alternatives.[16]

-

Oxidation of Diaryl-methanes: If the corresponding diaryl-methane is available, it can be oxidized to the ketone using reagents like chromium trioxide or potassium permanganate.

-

Organometallic Reagents: The addition of an organometallic reagent (e.g., a Grignard or organolithium reagent) to an N-methoxy-N-methyl (Weinreb) amide can provide the ketone.[17][18]

These methods often offer broader functional group tolerance but may require more complex catalyst systems or multi-step preparations of the starting materials.

Conclusion

The synthesis of this compound is most efficiently achieved via the Friedel-Crafts acylation of veratrole with p-toluoyl chloride, catalyzed by aluminum chloride. The success of this synthesis is critically dependent on the use of high-purity, anhydrous reagents and solvents to prevent deactivation of the catalyst and hydrolysis of the acylating agent. The electron-rich nature of the veratrole ring ensures high reactivity and regioselectivity for the desired product. By following the validated protocol and understanding the underlying principles of reagent compatibility, researchers can reliably and efficiently produce this valuable chemical intermediate for further application in research and development.

References

-

BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available from: [Link]

-

Wikipedia. Friedel–Crafts reaction. Available from: [Link]

-

Chemistry Steps. Friedel-Crafts Acylation. Available from: [Link]

-

Physics Wallah. Reaction Mechanism of Friedel−Crafts Acylation. Available from: [Link]

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]

-

Mettler Toledo. Friedel-Crafts Alkylation Reaction. Available from: [Link]

-

ACS Publications - Organometallics. Metallocenium Lewis Acid Catalysts for Use in Friedel–Crafts Alkylation and Diels–Alder Reactions. Available from: [Link]

-

YouTube. Friedel-Crafts Acylation: alternative reagents. Available from: [Link]

-

Chemguide. friedel-crafts acylation of benzene. Available from: [Link]

-

ResearchGate. Synthesis and Crystal Structure of (3,4-dimethoxy phenyl)-(2-chlorophenyl)methanone. Available from: [Link]

-

MDPI. methanone. Available from: [Link]

-

International Journal of Chemical Studies. Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Available from: [Link]

-

National Institutes of Health (NIH). Reversed-Polarity Synthesis of Diaryl Ketones through Palladium-Catalyzed Direct Arylation of 2-Aryl-1,3-dithianes. Available from: [Link]

-

ResearchGate. The Transformation of Alkyl- and Aryl-Sodium Reagents with Simple Amides for the Direct Synthesis of Ketones. Available from: [Link]

-

ResearchGate. Synthesis of Symmetrical Diaryl Ketones by Cobalt-Catalyzed Reaction of Arylzinc Reagents with Ethyl Chloroformate. Available from: [Link]

-

Longdom Publishing. Friedel-Crafts acylation of veratrole with acetic anhydride for the synthesis of acetoveratrone using nanocrystalline ZSM-5. Available from: [Link]

-

National Institutes of Health (NIH). (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone. Available from: [Link]

-

MySkinRecipes. This compound. Available from: [Link]

-

ResearchGate. Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. Available from: [Link]

-

ACS Publications - The Journal of Organic Chemistry. Chemoselective Synthesis of Aryl Ketones from Amides and Grignard Reagents via C(O)–N Bond Cleavage under Catalyst-Free Conditions. Available from: [Link]

-

Khan Academy. Friedel-Crafts acylation (video). Available from: [Link]

-

Semantic Scholar. Diaryl Ketone Synthesis by [RuHCl(CO)(PPh3)3]-catalyzed Coupling Reaction of Arylboronic Acids with Aryl Aldehydes. Available from: [Link]

-

MDPI. 5,6-Diphenyl-1,3,4,7-tetra-p-tolyl-1,3,3a,7a-tetrahydropentaleno[1,2-c]furan. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. Friedel–Crafts Acylation [sigmaaldrich.com]

- 4. Friedel−Crafts Acylation | Reaction Mechanism of Friedel−Crafts Acylation [pw.live]

- 5. byjus.com [byjus.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chemijournal.com [chemijournal.com]

- 13. longdom.org [longdom.org]

- 14. (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 15. websites.umich.edu [websites.umich.edu]

- 16. Diaryl Ketone Synthesis by [RuHCl(CO)(PPh3)3]-catalyzed Coupling Reaction of Arylboronic Acids with Aryl Aldehydes | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

Introduction: Unveiling the Solid-State Architecture of a Key Benzophenone Derivative

An In-Depth Technical Guide to the Crystal Structure Determination of (3,4-Dimethoxyphenyl)(p-tolyl)methanone

For Researchers, Scientists, and Drug Development Professionals

This compound is a member of the benzophenone family, a class of aromatic ketones with significant applications in organic synthesis, photochemistry, and medicinal chemistry. Benzophenone derivatives are widely used as UV-screening agents and are crucial intermediates in the synthesis of more complex molecules, including potential therapeutic agents.[1][2] The precise three-dimensional arrangement of atoms in the solid state—the crystal structure—governs a molecule's physicochemical properties, including its stability, solubility, and bioavailability. Therefore, determining the crystal structure of this compound is a critical step in understanding its function and optimizing its applications, particularly in drug development where solid-form selection is paramount.

This guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and complete crystal structure determination of this compound using single-crystal X-ray diffraction (SC-XRD). As a self-validating system, each stage of the protocol is designed to build upon the last, ensuring the generation of high-quality, reliable, and publishable structural data. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, empowering researchers to adapt and troubleshoot the process effectively.

Part 1: Synthesis and High-Quality Crystal Growth

The journey to a crystal structure begins with the synthesis of the pure compound and the subsequent growth of diffraction-quality single crystals. The quality of the final structural model is inextricably linked to the quality of the crystal used for data collection.

Proposed Synthesis: Friedel-Crafts Acylation

The most direct and widely used method for preparing aromatic ketones like the target molecule is the Friedel-Crafts acylation.[3] This reaction involves the acylation of an activated aromatic ring (1,2-dimethoxybenzene) with an acyl halide (4-methylbenzoyl chloride) in the presence of a Lewis acid catalyst.

Experimental Protocol: Synthesis

-

Reaction Setup: In a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,2-dimethoxybenzene (veratrole) and a suitable anhydrous solvent such as dichloromethane (DCM).

-

Catalyst Addition: Cool the solution to 0 °C in an ice bath. Slowly and portion-wise, add anhydrous aluminum chloride (AlCl₃) as the Lewis acid catalyst. The catalyst polarizes the acyl chloride, making the carbonyl carbon more electrophilic for the attack by the electron-rich veratrole ring.

-

Acyl Chloride Addition: Dissolve 4-methylbenzoyl chloride (p-toluoyl chloride) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred reaction mixture over 30-45 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, carefully quench the reaction by pouring the mixture over crushed ice and an aqueous HCl solution to decompose the aluminum chloride complex. Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure. The crude product can then be purified by column chromatography or recrystallization from a suitable solvent like ethanol to yield pure this compound.

| Component | Role | Rationale |

| 1,2-Dimethoxybenzene | Nucleophile | The electron-donating methoxy groups activate the benzene ring for electrophilic aromatic substitution. |

| 4-Methylbenzoyl Chloride | Electrophile | Provides the acyl group to be added to the nucleophilic ring. |

| Aluminum Chloride (AlCl₃) | Lewis Acid Catalyst | Activates the acyl chloride to generate a potent electrophile (acylium ion). |

| Dichloromethane (DCM) | Anhydrous Solvent | Provides a non-reactive medium for the reactants and catalyst. |

Crystallization: The Art of Molecular Self-Assembly

Growing single crystals suitable for XRD requires creating conditions where molecules can slowly and orderly arrange themselves into a crystal lattice. For benzophenone derivatives, low-temperature solution growth methods are often effective.[4] A crystal size of 0.1-0.3 mm in all dimensions is typically ideal.[5]

Experimental Protocol: Crystallization Screening

-

Solvent Selection: Test the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, chloroform) to find a solvent in which the compound is sparingly soluble at room temperature but more soluble upon heating.

-

Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a chosen solvent in a clean vial. Cover the vial with a cap containing a few pinholes to allow the solvent to evaporate slowly and undisturbed over several days.[6]

-

Slow Cooling: Prepare a saturated solution at an elevated temperature. Insulate the container (e.g., by placing it in a Dewar flask filled with warm water) to allow it to cool to room temperature over an extended period (hours to days). This gradual decrease in solubility can promote the growth of large, well-ordered crystals.[6]

-

Solvent Diffusion (Layering): Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble). Carefully layer a "poor" solvent (in which it is insoluble, but which is miscible with the good solvent) on top. Diffusion at the solvent interface will gradually lower the solubility, inducing crystallization.[6]

Part 2: Single-Crystal X-ray Diffraction: Probing the Atomic Arrangement

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional structure of a molecule.[7] It relies on the principle that X-rays are diffracted by the electrons in a crystal lattice, producing a unique diffraction pattern from which the atomic arrangement can be deduced.[5][8]

}

Step-by-Step Methodology

-

Crystal Mounting: A suitable single crystal is selected under a microscope, mounted on a thin fiber or loop, and placed on a goniometer head in the diffractometer.[9] The crystal is cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal motion of the atoms and protect it from radiation damage.

-

Data Collection: The crystal is exposed to a monochromatic X-ray beam and rotated through a series of angles.[8] A detector records the positions and intensities of the thousands of diffracted X-ray reflections.[9]

-

Data Reduction and Integration: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., Lorentz and polarization effects). This process yields a file containing the Miller indices (h,k,l) and intensity for each reflection.

-

Structure Solution: The "phase problem" is the central challenge in crystallography. While intensities are measured, the phase information for each reflection is lost. Programs like SHELXS or SIR92 use ab initio methods (e.g., direct methods or Patterson functions) to calculate initial phases and generate an initial electron density map.[10][11] This map reveals the positions of the heavier atoms.

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization process in software such as SHELXL or CRYSTALS.[10][11][12] This iterative process adjusts atomic parameters (coordinates, thermal displacement parameters) to improve the agreement between the calculated diffraction pattern (from the model) and the observed pattern. The quality of the fit is monitored by the R-factor; a lower R-factor indicates a better fit. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[2]

Part 3: Data Interpretation, Validation, and Reporting

A solved and refined structure must be rigorously validated to ensure its chemical sense and accuracy.

Structure Validation

Specialized software like PLATON is used to analyze the geometry of the structure and check for inconsistencies or errors.[13] Key validation checks include:

-

Bond Lengths and Angles: Comparing values to standard chemical libraries.

-

Intermolecular Contacts: Searching for hydrogen bonds and other significant interactions.

-

Analysis of Displacement Parameters: Ensuring thermal ellipsoids are physically reasonable.

The final validated structure is reported in the standard Crystallographic Information File (CIF) format, which is required for publication and deposition in crystallographic databases like the Cambridge Structural Database (CSD).

Analysis of the Molecular and Crystal Structure

While the specific structure is yet to be determined, analysis of related compounds allows us to predict key structural features to be examined.[2][3][14]

}

Key Metrics to Analyze:

-

Conformation: The most important conformational feature will be the dihedral (torsion) angles between the plane of the central carbonyl group and the two aromatic rings. These angles define the overall molecular twist and are influenced by steric hindrance and electronic effects. In similar structures, dihedral angles between the rings can range from 50° to 75°.[2][3]

-

Bond Lengths and Angles: The C=O bond of the ketone and the C-O bonds of the methoxy groups should be compared with standard values to check for any unusual electronic effects.

-

Intermolecular Interactions: The crystal packing will be stabilized by a network of non-covalent interactions. Given the presence of the carbonyl oxygen and aromatic C-H groups, weak C-H···O hydrogen bonds are highly probable and play a key role in forming chains or sheets in the crystal lattice.[2] C-H···π and π-π stacking interactions between the aromatic rings are also likely to be significant contributors to the overall crystal packing.

Hypothetical Crystallographic Data Table

The final CIF would contain a detailed summary of the crystallographic data. A representative table is shown below.

| Parameter | Value |

| Chemical Formula | C₁₆H₁₆O₃ |

| Formula Weight | 256.30 |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z (molecules/cell) | 4 |

| Temperature (K) | 100(2) |

| Radiation (Å) | Mo Kα (λ = 0.71073) |

| Reflections collected | Value |

| Independent reflections | Value |

| R_int | Value |

| Final R indices [I > 2σ(I)] | R₁ = Value, wR₂ = Value |

| Goodness-of-fit on F² | Value |

Conclusion

This guide outlines a comprehensive and robust workflow for the determination and analysis of the crystal structure of this compound. By following this protocol—from rational synthesis and meticulous crystallization to precise data collection and rigorous refinement—researchers can obtain a definitive three-dimensional molecular structure. This structural blueprint is invaluable, providing fundamental insights into the molecule's conformation and intermolecular interactions, which are essential for advancing its application in materials science and rational drug design.

References

-

University of Oxford. (n.d.). CRYSTALS - Chemical Crystallography. Retrieved from [Link]

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

-

RCSB PDB. (2023). Crystallography Software. Retrieved from [Link]

-

Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes. Retrieved from [Link]

-

Purdue University. (n.d.). X-Ray Crystallography - Software. Retrieved from [Link]

-

Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]

-

UNC Department of Chemistry. (n.d.). Crystallography Software. Retrieved from [Link]

-

Deutsche Gesellschaft für Kristallographie. (2015). Single crystal structure refinement software. Retrieved from [Link]

-

Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Retrieved from [Link]

-

Bruker AXS. (2020). What is Single Crystal X-ray Diffraction? [Video]. YouTube. Retrieved from [Link]

- Google Patents. (n.d.). CN108586224B - Method for purifying and separating benzophenone.

-

Scholars Research Library. (n.d.). Rapid crystal growth of benzophenone by low temperature solution growth and its characterization. Retrieved from [Link]

-

National School of Leadership. (n.d.). RAPID CRYSTAL GROWTH OF BENZOPHENONE BY LOW TEMPERATURE SOLUTION GROWTH AND ITS CHARACTERIATION. Scholar. Retrieved from [Link]

-

Ganesh, G., et al. (2012). (3,4-Dimethoxyphenyl)[2-(thiophen-2-ylcarbonyl)phenyl]methanone. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2844. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Concerning the selection of crystallization modifiers for non-hydrogen bonded systems: the case of benzophenone. CrystEngComm. DOI:10.1039/D0CE01547D. Retrieved from [Link]

-

University of California, Riverside. (n.d.). How to Grow Crystals. Retrieved from [Link]

-

Wang, H., et al. (2011). (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o643. Retrieved from [Link]

-

ResearchGate. (2008). Synthesis and Crystal Structure of (3,4-dimethoxy phenyl)-(2-chlorophenyl)methanone. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. fiveable.me [fiveable.me]

- 6. xray.chem.ufl.edu [xray.chem.ufl.edu]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 10. CRYSTALS – Chemical Crystallography [xtl.ox.ac.uk]

- 11. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 12. dgk-home.de [dgk-home.de]

- 13. Crystallography Software | UNC Department of Chemistry X-ray Core Laboratory [xcl.web.unc.edu]

- 14. (3,4-Dimethoxyphenyl)[2-(thiophen-2-ylcarbonyl)phenyl]methanone - PMC [pmc.ncbi.nlm.nih.gov]

Topic: Solubility and Stability of (3,4-Dimethoxyphenyl)(p-tolyl)methanone: A Methodological Framework

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(3,4-Dimethoxyphenyl)(p-tolyl)methanone is a benzophenone derivative whose comprehensive physicochemical properties are not widely documented in public literature. This technical guide provides a robust methodological framework for researchers to systematically determine the solubility and stability of this compound. As direct experimental data is scarce, this document serves as a practical, protocol-driven whitepaper. It is designed to empower researchers in pharmaceutical development, chemical synthesis, and materials science to generate reliable and reproducible data. The protocols herein are grounded in established principles of physical chemistry and adhere to international regulatory standards, such as those outlined by the International Council for Harmonisation (ICH).

Introduction: The Need for Foundational Characterization

This compound, with the molecular formula C₁₆H₁₆O₃, belongs to the benzophenone class of compounds[1]. Benzophenones are a critical scaffold in medicinal chemistry and materials science, often utilized as photoinitiators and pharmacophores. The specific substitution pattern of this molecule—two methoxy groups on one phenyl ring and a methyl group on the other—suggests a moderate lipophilicity and potential for specific intermolecular interactions, which directly influence its solubility and stability.

For any compound to advance from discovery to application, a thorough understanding of its solubility and stability is non-negotiable.

-

Solubility dictates the bioavailability of a potential drug, impacts the choice of solvents for synthesis and purification, and governs formulation strategies.

-

Stability determines a compound's shelf-life, its degradation pathways, and the potential formation of impurities, which is a critical safety and quality attribute under regulatory scrutiny[2][3].

This guide provides the theoretical basis and detailed experimental protocols to systematically characterize these two core properties.

Physicochemical Properties & Structural Insights

A preliminary analysis of the molecule's structure provides a hypothesis for its expected behavior. The central ketone group, along with the ether linkages of the methoxy groups, can act as hydrogen bond acceptors. The aromatic rings contribute to its nonpolar character. This duality suggests that its solubility will be highly dependent on the solvent's ability to engage in these specific interactions.

| Property | Value / Information | Source |

| CAS Number | 116412-87-4 | [1] |

| Molecular Formula | C₁₆H₁₆O₃ | [1] |

| Molecular Weight | 256.3 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Predicted logP | 2.93 | [4] |

The predicted octanol-water partition coefficient (LogP) of ~2.9 suggests the compound is lipophilic and will likely exhibit poor solubility in aqueous media but better solubility in organic solvents[4].

Protocol for Comprehensive Solubility Profiling

To build a comprehensive solubility profile, the equilibrium shake-flask method is the gold standard due to its simplicity and reliability. The objective is to determine the saturation concentration of the compound in a variety of pharmaceutically and industrially relevant solvents at a controlled temperature.

Causality Behind Solvent Selection

The choice of solvents is designed to probe the compound's response to a range of polarities and hydrogen bonding capabilities.

-

Non-Polar: Heptane, Toluene (to assess van der Waals interactions).

-

Polar Aprotic: Acetone, Acetonitrile (ACN), Ethyl Acetate (EA), Dimethyl Sulfoxide (DMSO) (to assess dipole-dipole interactions without hydrogen bond donation).

-

Polar Protic: Methanol, Ethanol, Isopropyl Alcohol (IPA) (to assess hydrogen bond accepting capability).

-

Aqueous: Purified Water, pH-adjusted buffers (e.g., pH 2.0, 7.4, 9.0) (critical for pharmaceutical applications).

Experimental Workflow: Equilibrium Solubility Determination

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Methodology

-

Preparation: Add an excess amount (e.g., 10-20 mg) of this compound to a series of 2 mL glass vials. The presence of undissolved solid at the end of the experiment is the primary validation that equilibrium saturation was achieved.

-

Solvent Addition: Accurately pipette 1.0 mL of each selected solvent into the corresponding vials.

-

Equilibration: Seal the vials and place them in an orbital shaker or on a rotator in a temperature-controlled chamber (e.g., 25 °C ± 0.5 °C). Agitate for at least 24 hours. A preliminary kinetic study can confirm the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand for 1 hour to let solids settle. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter (chemically compatible with the solvent) to remove any fine particulates. Accurately dilute the filtrate with a suitable solvent (typically the HPLC mobile phase) to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method. Benzophenone derivatives are readily detectable by UV spectroscopy[5]. A C18 column with a mobile phase of acetonitrile and water is a common starting point for method development[6].

-

Data Reporting: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report solubility in mg/mL and mol/L.

Data Presentation: Solubility Profile

| Solvent | Polarity Index | Dielectric Constant | Solubility (mg/mL) at 25°C | Solubility (mol/L) at 25°C |

| Heptane | 0.1 | 1.9 | [Experimental Data] | [Experimental Data] |

| Toluene | 2.4 | 2.4 | [Experimental Data] | [Experimental Data] |

| Ethyl Acetate | 4.4 | 6.0 | [Experimental Data] | [Experimental Data] |

| Acetone | 5.1 | 21 | [Experimental Data] | [Experimental Data] |

| Ethanol | 5.2 | 25 | [Experimental Data] | [Experimental Data] |

| Acetonitrile | 5.8 | 37 | [Experimental Data] | [Experimental Data] |

| Methanol | 6.6 | 33 | [Experimental Data] | [Experimental Data] |

| DMSO | 7.2 | 47 | [Experimental Data] | [Experimental Data] |

| Water (pH 7.0) | 10.2 | 80 | [Experimental Data] | [Experimental Data] |

Protocol for Stability Assessment and Forced Degradation

Forced degradation studies are a regulatory requirement in drug development and a scientific necessity for understanding a compound's intrinsic stability[2][7]. These studies subject the compound to stress conditions more severe than those used in long-term stability testing to identify likely degradation products and pathways[3]. This process is essential for developing a stability-indicating analytical method—a method that can resolve the parent compound from all its degradation products.

Logic of Forced Degradation Studies

Caption: Logical Framework for a Forced Degradation Study.

Step-by-Step Methodology

The goal is to achieve 5-20% degradation of the parent compound. Conditions may need to be adjusted (temperature, time, reagent concentration) if degradation is too fast or too slow.

-

Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to get a final acid concentration of 0.1 M. Heat in a water bath at 60 °C.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to get a final base concentration of 0.1 M. Keep at room temperature.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to get a final peroxide concentration of 3%. Keep at room temperature, protected from light. The ketone functional group may be susceptible to oxidation[7].

-

Thermal Degradation: Keep a sample of the stock solution in a water bath at 60 °C.

-